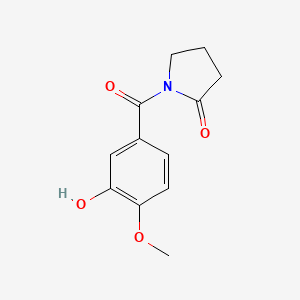
2,2-Difluoro-2-(3-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(3-methylphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Difluoro-2-(3-methylphenyl)ethanol typically involves the reduction of difluoroacetates. One common method includes using lithium aluminum hydride as a reducing agent. The reaction is carried out at low temperatures, typically between -20°C to 0°C, to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the same reduction method can be applied, with careful control of reaction conditions to maintain consistency and quality. The raw materials, such as methyl difluoroacetate or ethyl difluoroacetate, are readily available, making this method feasible for commercial production .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-2-(3-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of difluoroalkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of difluoroacetophenone.
Reduction: Formation of 2,2-difluoroethane.
Substitution: Formation of various substituted tolyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(3-methylphenyl)ethanol has wide-ranging applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential in developing new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of fluoropolymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-2-(3-methylphenyl)ethanol exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with various molecular targets. This can lead to modifications in the activity of enzymes and receptors, thereby influencing biological pathways .
Comparación Con Compuestos Similares
- 2,2-Difluoroethanol
- 2,2-Difluoroethylamine
- 2,2-Difluoroethylthiol
Comparison: 2,2-Difluoro-2-(3-methylphenyl)ethanol is unique due to the presence of the tolyl group, which imparts distinct chemical properties compared to other difluoroethyl compounds. This uniqueness makes it particularly valuable in medicinal chemistry for designing drugs with specific pharmacokinetic properties .
Propiedades
Fórmula molecular |
C9H10F2O |
|---|---|
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5,12H,6H2,1H3 |
Clave InChI |
UPIVJZKUPXXOJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CO)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)



![DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE](/img/structure/B8781776.png)

![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)



